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mCherry, a widely used red fluorescent protein, has emerged as a versatile tool for super-

resolution microscopy, offering researchers the ability to visualize cellular structures with

nanoscale resolution. While not initially designed for such applications, specific experimental

conditions and the development of photoactivatable variants have unlocked its potential in

techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical

Reconstruction Microscopy (STORM). This guide provides a comprehensive comparison of

mCherry's performance with other common fluorescent probes, supported by experimental

data and detailed protocols, to aid researchers in selecting the optimal fluorophore for their

super-resolution imaging needs.

Performance of mCherry in Super-Resolution
Microscopy
Standard mCherry can be used for single-molecule localization microscopy (SMLM) by

inducing a light-induced dark state. This is typically achieved by imaging in the presence of a

thiol-containing compound, such as β-mercaptoethanol (βME), in the imaging buffer[1][2].

Under these conditions, mCherry can be driven into a long-lived dark state from which it can

spontaneously or be photo-induced to return to a fluorescent state, enabling the temporal

separation of individual molecules. This "blinking" behavior is the fundamental principle behind
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SMLM techniques. Studies have demonstrated the ability to achieve a resolution of below 40

nm using this approach with mCherry[1].

For more controlled photo-switching, a photoactivatable variant, PAmCherry1, has been

developed[3][4]. PAmCherry1 is initially in a non-fluorescent state and can be "activated" to a

red fluorescent state upon irradiation with violet light (around 405 nm)[3][5]. This property

makes it an excellent candidate for PALM, allowing for the stochastic activation and

subsequent localization of single molecules. PAmCherry1 has been shown to offer good

photostability, faster maturation, and high photoactivation contrast compared to other red

photoactivatable proteins[3][4].

Comparison with Alternative Fluorophores
While mCherry and its variants are valuable tools, a range of other fluorescent proteins and

organic dyes are also widely used in super-resolution microscopy. The choice of fluorophore

depends on the specific experimental requirements, including the desired wavelength,

brightness, photostability, and the super-resolution technique being employed.
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Property
mCherry
(for
dSTORM)

PAmCherry
1 (for
PALM)

mScarlet
PA-GFP (for
PALM)

Alexa Fluor
647 (for
dSTORM)

Excitation

Max (nm)
587

564 (post-

activation)
569

504 (post-

activation)
650

Emission

Max (nm)
610

595 (post-

activation)
594

517 (post-

activation)
665

Quantum

Yield

0.22 - 0.23[6]

[7][8]

~0.13 (post-

activation)
0.70[6]

0.79 (post-

activation)
0.33

Extinction

Coefficient

(M⁻¹cm⁻¹)

72,000 -

97,000[8][9]

41,000 (post-

activation)
100,000[6]

37,000 (post-

activation)
270,000

Brightness ~15.8 - 22.3 ~5.3 70.0 ~29.2 89.1

Photostability Moderate[9] Good[3] High[6] Good High[10]

Achievable

Resolution

(nm)

< 40[1] ≤ 25[3][4] ~20-30 ~20-30 ~20[10]

Key

Advantages

Readily

available in

many existing

fusion

constructs.

High contrast,

good for two-

color PALM.

Very bright,

high quantum

yield.

Well-

characterized

, good for

two-color

PALM with

red FPs.

Very bright

and

photostable

organic dye.

Key

Disadvantage

s

Requires

specific buffer

conditions for

blinking,

lower photon

budget.

Lower

brightness

compared to

some

alternatives.

Requires

antibody

labeling or

other

conjugation

methods.

Experimental Protocols
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dSTORM Imaging with mCherry
This protocol is adapted from methodologies that induce blinking of mCherry for dSTORM

imaging.

1. Sample Preparation:

Prepare cells expressing the mCherry fusion protein of interest on high-precision coverslips.

Fix and permeabilize the cells using standard protocols appropriate for the target structure.

2. Imaging Buffer Preparation (Glox Buffer with βME):

Prepare a base buffer of 50 mM Tris-HCl (pH 8.0) and 10 mM NaCl.

Add an oxygen scavenging system: 0.5 mg/mL glucose oxidase, 40 µg/mL catalase, and

10% (w/v) glucose.

Immediately before imaging, add 100 mM β-mercaptoethylamine (MEA) or 143 mM β-

mercaptoethanol (βME) to the buffer to induce mCherry blinking[1].

3. Imaging and Data Acquisition:

Mount the coverslip on a super-resolution microscope equipped for TIRF or highly inclined

illumination.

Use a 561 nm laser for excitation and a ~600 nm emission filter.

Illuminate the sample with high laser power to drive most mCherry molecules into a dark

state.

Acquire a time series of thousands of images (typically at 30-100 Hz) to capture the

stochastic reactivation and fluorescence of individual mCherry molecules.

Use a low-power 405 nm laser to aid in the recovery of molecules from the dark state if

needed.

PALM Imaging with PAmCherry1

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.researchgate.net/publication/264562336_Single-Molecule_Localization_Microscopy_using_mCherry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572964?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines the general steps for PALM imaging using the photoactivatable mCherry

variant, PAmCherry1.

1. Sample Preparation:

Transfect cells with a plasmid encoding the PAmCherry1 fusion protein.

Plate the cells on high-precision coverslips and culture for 24-48 hours.

Fix the cells as required for the experiment.

2. Imaging:

Mount the sample on a PALM-capable microscope.

Use a 405 nm laser for photoactivation and a 561 nm laser for excitation.

Use an appropriate emission filter centered around 595 nm.

3. Data Acquisition:

Begin with a low-power 405 nm activation laser pulse to sparsely activate a subset of

PAmCherry1 molecules.

Image the activated molecules using the 561 nm excitation laser until they photobleach.

Repeat the activation and imaging cycle for thousands of frames to build up a high-density

map of single-molecule localizations.

The intensity of the 405 nm laser can be gradually increased throughout the acquisition to

maintain a relatively constant number of activated molecules per frame.

Visualizing the Process
To better understand the experimental workflow and the underlying principles of single-

molecule localization microscopy, the following diagrams illustrate a typical experimental setup

and the photophysical transitions of the fluorescent proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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